2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid
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Overview
Description
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is a complex organic compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid typically involves the use of 2-aminophenol as a precursor. The reaction between 2-aminophenol and aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, has been explored . The reaction conditions often include the use of bases like potassium carbonate (K2CO3) and oxidants like tert-butyl hydroperoxide (TBHP) under argon atmosphere with blue LED radiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced catalytic systems may enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids to acid chlorides, followed by nucleophilic substitution.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Acid chlorides and subsequent substituted products.
Scientific Research Applications
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The benzoxazole ring structure allows for π-π stacking interactions with aromatic residues in proteins, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A simpler structure without the carboxylic acid and hydroxymethyl groups.
2-Aminophenol: The precursor used in the synthesis of benzoxazole derivatives.
Oxazole: A related heterocyclic compound with a similar ring structure but different functional groups.
Uniqueness
2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-carboxylic acid is unique due to its combination of carboxylic acid and hydroxymethyl groups, which enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H7NO6 |
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Molecular Weight |
237.17 g/mol |
IUPAC Name |
2-[carboxy(hydroxy)methyl]-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO6/c12-6(10(15)16)8-11-5-3-1-2-4(9(13)14)7(5)17-8/h1-3,6,12H,(H,13,14)(H,15,16) |
InChI Key |
FQOAWAWMNARXIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C(=O)O |
Origin of Product |
United States |
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